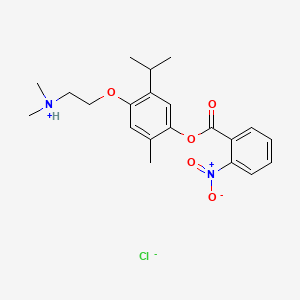
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride is a complex organic compound that combines the structural features of carvacrol, a phenolic monoterpenoid, with a dimethylaminoethoxy group and a nitrobenzylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with carvacrol, which is then modified to introduce the dimethylaminoethoxy group.
Reaction Conditions:
Formation of Nitrobenzylate: The nitrobenzylate moiety is introduced through an esterification reaction, where the intermediate product reacts with 2-nitrobenzyl chloride in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group in carvacrol can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carvacrol derivatives.
科学的研究の応用
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride involves several molecular targets and pathways:
Antimicrobial Activity: The compound may disrupt microbial cell membranes and inhibit essential enzymes.
Antiviral Activity: It may interfere with viral replication and inhibit key viral proteins.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Anticancer Activity: It may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
類似化合物との比較
Similar Compounds
Carvacrol: A phenolic monoterpenoid with antimicrobial and antioxidant properties.
Thymol: A structural isomer of carvacrol with similar biological activities.
Eugenol: A phenolic compound with analgesic and anti-inflammatory properties.
Uniqueness
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
73771-70-7 |
|---|---|
分子式 |
C21H27ClN2O5 |
分子量 |
422.9 g/mol |
IUPAC名 |
dimethyl-[2-[5-methyl-4-(2-nitrobenzoyl)oxy-2-propan-2-ylphenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-14(2)17-13-19(15(3)12-20(17)27-11-10-22(4)5)28-21(24)16-8-6-7-9-18(16)23(25)26;/h6-9,12-14H,10-11H2,1-5H3;1H |
InChIキー |
QKSRANIPUKCHBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-])C(C)C)OCC[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



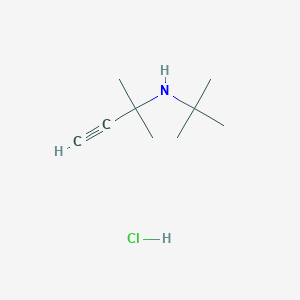
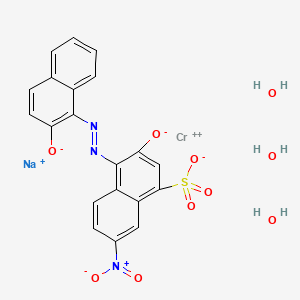

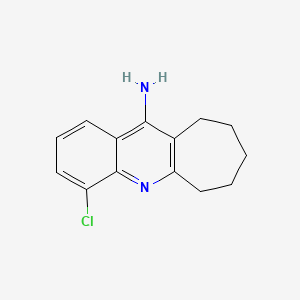
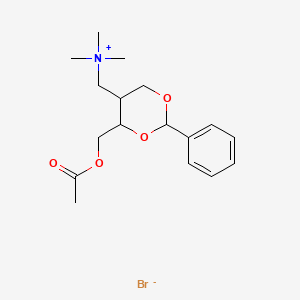
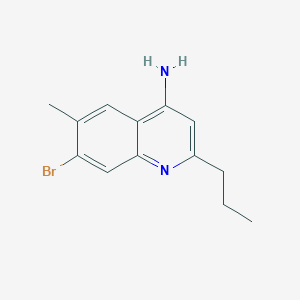

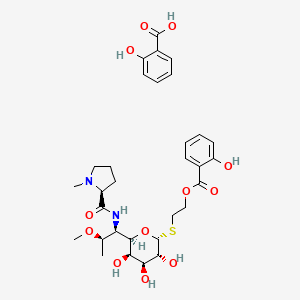
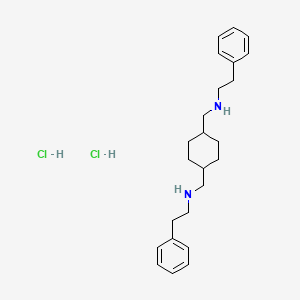

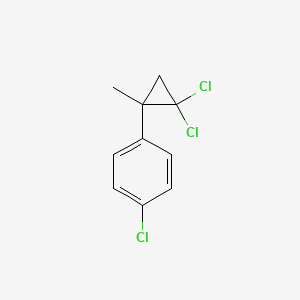

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
